molecular formula C9H18N2 B017867 (2R,5S)-1-Allyl-2,5-dimethylpiperazine CAS No. 155836-78-5

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Cat. No. B017867
M. Wt: 154.25 g/mol
InChI Key: VKUXNUOPPQWDMV-DTWKUNHWSA-N
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Description

Synthesis Analysis

The enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed to produce enantiomerically pure diamine in high yields without the need for chromatography. The key steps include an efficient optical resolution using relatively inexpensive resolving agents, followed by the interconversion of the undesired (+)-enantiomer into the desired (-)-enantiomer (Janetka et al., 2003).

Molecular Structure Analysis

X-ray diffraction studies have provided detailed insights into the molecular and crystal structure of derivatives of (2R,5S)-1-allyl-2,5-dimethylpiperazine. For instance, the molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, has been determined, showing the piperazine ring in a flattened-chair conformation with side methyl groups in the axial position (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Various chemical reactions involving (2R,5S)-1-allyl-2,5-dimethylpiperazine have been explored, including its use in synthesizing triazene derivatives and novel antimicrobial agents. These studies highlight its versatility in chemical synthesis and potential in developing new chemical entities (Renee et al., 2014), (Zaidi et al., 2021).

Physical Properties Analysis

The physical properties of (2R,5S)-1-allyl-2,5-dimethylpiperazine and its derivatives have been investigated, including crystal structure and thermal behavior. These studies provide a foundation for understanding its stability and behavior under various conditions (Gatfaoui et al., 2023).

Chemical Properties Analysis

Research into the chemical properties of (2R,5S)-1-allyl-2,5-dimethylpiperazine focuses on its reactivity and potential bioactivity, including the synthesis of derivatives with potential antimicrobial properties. This highlights its significance in the development of new chemical entities with specific biological activities (Zaidi et al., 2021).

Scientific Research Applications

  • Synthesis of Delta-Opioid Receptor Ligands : This compound serves as an important intermediate in the synthesis of delta-opioid receptor ligands, which are significant in medical research related to pain and addiction management (Janetka et al., 2003).

  • Inhibition of Cyclooxygenase : A derivative, (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine, exhibits potent inhibitory effects on cyclooxygenase in rat brain, which is important for understanding inflammatory responses (Takeuchi et al., 1990).

  • Chemical Research Applications : The compound's complex chemistry, particularly its stereocenters at C2 and C5 of the piperazine ring, offers potential applications in chemical research (Little et al., 2014).

  • Characterization and Synthesis : Its structural characteristics have been studied and characterized through methods like IR and 1H NMR, contributing to the understanding of its chemical properties (Jian, 2011).

  • Treatment of Inflammatory Diseases : Certain derivatives of this compound, like 1-Acyl-4-benzyl-2,5-dimethylpiperazine, have shown effectiveness in treating inflammatory diseases due to their receptor affinity and pharmacokinetic properties (Norman, 2006).

  • Medical Implant Applications : Piperazine copolymers, which include this compound, demonstrate good stability against UV radiation and have applications in medical implants, especially in relation to blood coagulation (Bruck, 1969).

  • Opioid Receptor Affinity : Some synthesized compounds with structural similarities have been found to have affinity for both mu- and delta-opioid receptors, suggesting potential use as agonists or antagonists (Kim et al., 2003).

  • Structural Influence in Hybrid Metal Halides : The compound affects the structural dimensionality of hybrid metal halides, which is significant in materials science (Gautier et al., 2022).

  • Antimicrobial Agent Potential : Novel derivatives of this compound have shown promise as effective antimicrobial agents, potentially outperforming conventional treatments (Zaidi et al., 2021).

  • Geometrical Isomer Discrimination : The compound aids in discriminating geometrical isomers of dimethylpiperazines, important in stereochemical studies (Tsutsui et al., 1980).

  • Crystal Structure Analysis : Its crystal structure has been determined, contributing to the field of crystallography and molecular modeling (Bassi & Scordamaglia, 1977).

  • Prostate Cancer Therapy : A particular compound, YM580, shows potential as a nonsteroidal androgen receptor antagonist for prostate cancer monotherapy (Kinoyama et al., 2006).

  • Delta Opioid Receptor Agonist : The compound SNC 80, related to (2R,5S)-1-Allyl-2,5-dimethylpiperazine, is a selective delta opioid receptor agonist with implications for pain management (Calderon et al., 1997).

  • Molecular Structure Studies : Research on its molecular structure aids in understanding its physical and chemical properties, particularly in forming hydrogen bonds (Okamoto et al., 1982).

  • Opioid Receptor Binding Activity : Heterocyclic analogues of BW373U86, which include this compound, are potent and selective for opioid receptors, relevant in drug discovery (Boswell et al., 1995).

  • Drug Discovery and Development : Difluoroalkylated derivatives have significant applications in drug discovery and development (Ma et al., 2020).

  • Asymmetric Allylic Alkylation : The compound's ligands have been used in asymmetric allylic alkylation, producing enantiomeric products relevant in stereochemistry (Farrell et al., 2002).

  • Stereoselective Synthesis : Its stereochemistry influences the reaction products in the stereoselective synthesis of substituted piperazines (Barluenga et al., 1979).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUXNUOPPQWDMV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](CN1CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235781
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,5S)-1-Allyl-2,5-dimethylpiperazine

CAS RN

155836-78-5, 155766-33-9
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155836-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-trans-1-Allyl-2,5-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of racemic 1-allyl-2,5-dimethylpiperazine (3.82 g, 24.8 mmol, Example 42, infra) and (+)-di-p-toluoyl-D-tartaric acid (9.55 g, 24.8 mmol) in absolute ethanol (40 mL) was heated to reflux and allowed to cool gradually to room temperature. After standing for one day the salt was collected by filtration, washed with ethanol and dried to give 11.0 g. This was recrystallized four times from absolute ethanol to give the salt (4.5 g, 68% of theoretical for one enantiomer) as a white solid. The salt (3.3 g, 6.1 mmol) was partitioned between 2N sodium hydroxide solution and dichloromethane. The dichloromethane phase was separated, the alkali washed twice with dichloromethane, and the combined dichloromethane phases were dried with magnesium sulfate and evaporated to give (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, (0.92 g, 98% recovery from the salt), [α]D20 =-55.7° (ethanol, c=1.8).
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
(+)-di-p-toluoyl-D-tartaric acid
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
salt
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JW Janetka, MS Furness, X Zhang… - The Journal of …, 2003 - ACS Publications
A convenient, high-yield enantioconvergent synthesis of (−)-1-allyl-(2S,5R)-dimethylpiperazine from trans-2,5-dimethylpiperazine has been developed. This compound is an important …
Number of citations: 10 pubs.acs.org
MJ Bishop, DM Garrido, GE Boswell… - Journal of medicinal …, 2003 - ACS Publications
Opioid analgesics with both μ and δ opioid receptor activation represent a new approach to the treatment of severe pain with an improved safety profile. Compounds with this profile …
Number of citations: 28 pubs.acs.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org
MS Furness, X Zhang, A Coop… - Journal of medicinal …, 2000 - ACS Publications
Potent, selective, and efficacious δ-opioid receptor agonists such as (+)-4-[(αR)-α-(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl-3-methoxybenzyl]-N,N-diethylbenzamide [SNC80, (+)-2] …
Number of citations: 29 pubs.acs.org
MJ Bishop, RW McNutt - The delta receptor, 2003 - taylorfrancis.com
The clinical treatment of moderate to severe pain relies on traditional opioid analgesics, such as morphine (1)[1a, b] and fentanyl (2)(Fig. 1)[1]. Morphine is one of several known related …
Number of citations: 2 www.taylorfrancis.com
S Gatfaoui, N Issaoui, AS Kazachenko… - Zeitschrift für …, 2023 - degruyter.com
The present study investigates the physicochemical and biological properties of a novel inorganic-organic hybrid material called (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (…
Number of citations: 2 www.degruyter.com
SN Calderon - Chemistry of Opioids, 2011 - Springer
The discovery of the selective delta (δ) opioid agonists SNC 80 and BW373U86, which possess a diarylmethylpiperazine structure unique among opioids, represented a major advance …
Number of citations: 9 link.springer.com
Y Katsura, X Zhang, K Homma, KC Rice… - Journal of medicinal …, 1997 - ACS Publications
A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides were synthesized and evaluated for binding affinities at μ, δ, and κ opioid …
Number of citations: 29 pubs.acs.org
FI Carroll, JP Cueva, JB Thomas… - ACS medicinal …, 2010 - ACS Publications
This report describes the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists. Compounds in this new series include N-phenylpropyl (3S)-3…
Number of citations: 13 pubs.acs.org

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